4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
Overview
Description
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21118 . The IUPAC name for this compound is 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a bicyclic structure containing three oxygen atoms . The InChI key for this compound is CUEWRDQTPIOQEG-UHFFFAOYSA-N .Scientific Research Applications
Conformational Geometries and Molecular Structures :
- The molecular mechanics method has been used to study the conformational geometries and interconversion paths of oxa derivatives of bicyclo[5.1.0] octane, including 3,5,8-trioxabicyclo[5.1.0] octane (Favini et al., 1982).
- Structural studies on organoboron compounds related to 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane have been conducted, including crystal and molecular structure analyses (Kliegel et al., 1985).
Polymerization and Materials Science :
- The cationic single ring-opening polymerization of bicyclo orthoesters, including derivatives similar to this compound, has been examined, revealing equilibrium polymerization behavior (Sanda et al., 2001).
- The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their use in rhodium-catalyzed asymmetric reactions have been explored, providing insights into the synthetic utility of bicyclo[2.2.2]octane derivatives (Otomaru et al., 2005).
Electron Transfer and Physical Properties :
- Research on the charge transfer rates through benzo-annulated bicyclo[2.2.2]octanes provides insights into electron transfer mechanisms and the influence of pi-bridge systems (Goldsmith et al., 2008).
- The synthesis and mesomorphic properties of derivatives of 1-n-alkyl-4-(4-substituted phenyl) bicyclo(2.2.2)octanes, emphasizing the high thermal stability of liquid crystal phases conferred by the presence of the bicyclo-octane ring, have been investigated (Carr et al., 1985).
Reactivity and Chemical Synthesis :
- Studies on the reactions of 3,5,8-tris(polyfluoroalkyl)-2,6,7-trioxa-1,4-diphosphabicyclo(2.2.2)octanes with electrophilic reagents have been conducted, revealing insights into the formation of dihalophosphorane structures (Shermolovich et al., 1986).
- The synthesis of monomers that expand on polymerization, including 2,6,7-trioxabicyclo[2.2.2]octanes with phenyl groups, has been explored, indicating the potential for these compounds in polymer science (Saigo et al., 1983).
Properties
IUPAC Name |
4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-4-8(5-3-1)11-12-6-9-10(14-9)7-13-11/h1-5,9-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWRDQTPIOQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)COC(O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480735 | |
Record name | 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14700-56-2 | |
Record name | 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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